molecular formula C8H11N3O2 B12967791 3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid

3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12967791
M. Wt: 181.19 g/mol
InChI Key: CAXUTDPLGLGANQ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)benzaldehyde
  • 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt

Uniqueness

3-(1H-Imidazol-1-yl)pyrrolidine-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interactions compared to similar compounds .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-imidazol-1-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c12-7(13)8(1-2-9-5-8)11-4-3-10-6-11/h3-4,6,9H,1-2,5H2,(H,12,13)

InChI Key

CAXUTDPLGLGANQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C(=O)O)N2C=CN=C2

Origin of Product

United States

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